Euscaphic acid
Euscaphic acid
Euscaphic acid, also known as jacarandic acid or tormentic acid, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Euscaphic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, euscaphic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Euscaphic acid can be biosynthesized from ursane. Outside of the human body, euscaphic acid can be found in herbs and spices and loquat. This makes euscaphic acid a potential biomarker for the consumption of these food products.
Euscaphic acid is a pentacyclic triterpenoid that is urs-12-en-28-oic acid substituted by hydroxy groups at positions 2, 3 and 19 respectively (the 2alpha,3alpha-stereoisomer). It has been isolated from the leaves of Rosa laevigata. It has a role as a plant metabolite. It is a pentacyclic triterpenoid, a hydroxy monocarboxylic acid and a triol. It derives from a hydride of an ursane.
Euscaphic acid is a pentacyclic triterpenoid that is urs-12-en-28-oic acid substituted by hydroxy groups at positions 2, 3 and 19 respectively (the 2alpha,3alpha-stereoisomer). It has been isolated from the leaves of Rosa laevigata. It has a role as a plant metabolite. It is a pentacyclic triterpenoid, a hydroxy monocarboxylic acid and a triol. It derives from a hydride of an ursane.
Brand Name:
Vulcanchem
CAS No.:
53155-25-2
VCID:
VC0019201
InChI:
InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20+,21-,22-,23-,26+,27-,28-,29-,30+/m1/s1
SMILES:
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O
Molecular Formula:
C30H48O5
Molecular Weight:
488.7 g/mol
Euscaphic acid
CAS No.: 53155-25-2
Reference Standards
VCID: VC0019201
Molecular Formula: C30H48O5
Molecular Weight: 488.7 g/mol
CAS No. | 53155-25-2 |
---|---|
Product Name | Euscaphic acid |
Molecular Formula | C30H48O5 |
Molecular Weight | 488.7 g/mol |
IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Standard InChI | InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20+,21-,22-,23-,26+,27-,28-,29-,30+/m1/s1 |
Standard InChIKey | OXVUXGFZHDKYLS-QUFHAEKXSA-N |
Isomeric SMILES | C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
SMILES | CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O |
Canonical SMILES | CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O |
Appearance | Powder |
Melting Point | 270-271°C |
Physical Description | Solid |
Description | Euscaphic acid, also known as jacarandic acid or tormentic acid, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Euscaphic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, euscaphic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Euscaphic acid can be biosynthesized from ursane. Outside of the human body, euscaphic acid can be found in herbs and spices and loquat. This makes euscaphic acid a potential biomarker for the consumption of these food products. Euscaphic acid is a pentacyclic triterpenoid that is urs-12-en-28-oic acid substituted by hydroxy groups at positions 2, 3 and 19 respectively (the 2alpha,3alpha-stereoisomer). It has been isolated from the leaves of Rosa laevigata. It has a role as a plant metabolite. It is a pentacyclic triterpenoid, a hydroxy monocarboxylic acid and a triol. It derives from a hydride of an ursane. |
Synonyms | (2alpha,3beta)-isomer of euscaphic acid 2alpha-acetyl tormentic acid euscaphic acid jacarandic acid |
Reference | 1. Shi C, Li Z, Wu Y, Li X, Li Y, Wei J, Li J, Zhang Y, Li L. Euscaphic acid and Tormentic acid protect vascular endothelial cells against hypoxia-induced apoptosis via PI3K/AKT or ERK 1/2 signaling pathway. Life Sci. 2020 Jul 1;252:117666. doi: 10.1016/j.lfs.2020.117666. Epub 2020 Apr 13. PMID: 32298737. 2. Li JJ, Li Y, Bai M, Tan JF, Wang Q, Yang J. Simultaneous determination of corosolic acid and euscaphic acid in the plasma of normal and diabetic rat after oral administration of extract of Potentilla discolor Bunge by high-performance liquid chromatography/electrospray ionization mass spectrometry. Biomed Chromatogr. 2014 May;28(5):717-24. doi: 10.1002/bmc.3098. Epub 2013 Dec 6. PMID: 24311372. 3. Kim IT, Ryu S, Shin JS, Choi JH, Park HJ, Lee KT. Euscaphic acid isolated from roots of Rosa rugosa inhibits LPS-induced inflammatory responses via TLR4-mediated NF-κB inactivation in RAW 264.7 macrophages. J Cell Biochem. 2012 Jun;113(6):1936-46. doi: 10.1002/jcb.24062. PMID: 22234926. 4. Yang Y, Wang Y, Zhao M, Jia H, Li B, Xing D. Tormentic acid inhibits IL-1β-induced chondrocyte apoptosis by activating the PI3K/Akt signaling pathway. Mol Med Rep. 2018 Mar;17(3):4753-4758. doi: 10.3892/mmr.2018.8425. Epub 2018 Jan 12. PMID: 29328385. 5. Ono M, Yasuda S, Komatsu H, Fujiwara Y, Takeya M, Nohara T. Triterpenoids from the fruits and leaves of the blackberry (Rubus allegheniensis) and their inhibitory activities on foam cell formation in human monocyte-derived macrophage. Nat Prod Res. 2014;28(24):2347-50. doi: 10.1080/14786419.2014.939087. Epub 2014 Jul 17. PMID: 25033392. |
PubChem Compound | 471426 |
Last Modified | Nov 11 2021 |
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